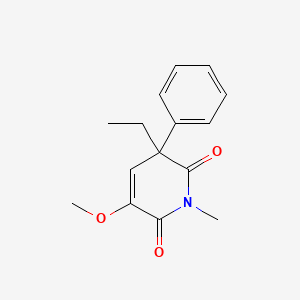![molecular formula C9H10O2 B13955963 Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid CAS No. 70818-67-6](/img/structure/B13955963.png)
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. This is followed by functionalization steps to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed sequential reactions. These reactions include Sonogashira coupling, propargyl–allenyl isomerization, allenyl–benzyl Claisen rearrangement, and [4 + 2] cycloaddition . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives such as alcohols, aldehydes, ketones, and substituted carboxylic acids.
Scientific Research Applications
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
2,3,4,5-Tetramethyltricyclo[3.2.1.0~2,7~]oct-3-ene: This compound shares a similar tricyclic structure but differs in its methyl substitutions.
Tricyclo[3.2.1.0~2,4~]oct-6-ene: Another structurally related compound, differing in the position of the double bond.
Uniqueness: Tricyclo[3210~2,7~]oct-3-ene-4-carboxylic acid is unique due to its specific functional groups and the position of the carboxylic acid
Properties
CAS No. |
70818-67-6 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,7]oct-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)5-3-8-6-1-4(5)2-7(6)8/h3-4,6-8H,1-2H2,(H,10,11) |
InChI Key |
NLWFCKQPQYXSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


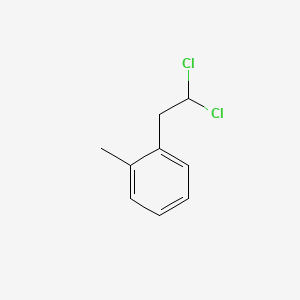
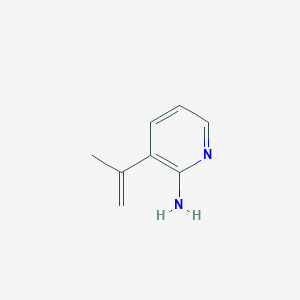

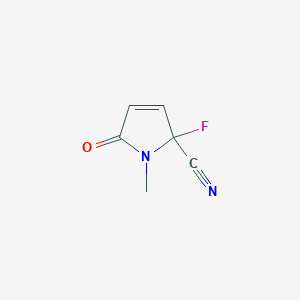
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
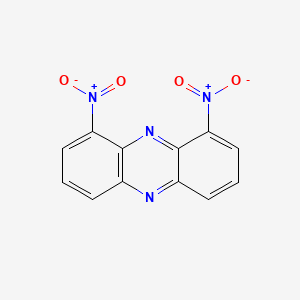
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)


![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
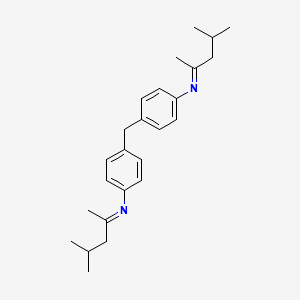
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
